
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran ring with a carboxylic acid group at the 6-position, a hydroxyl group at the 5-position, and two methyl groups at the 2-position.
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- undergoes several types of chemical reactions:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 5-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran-6-carboxylic acid, 5-hydroxy-2,2-dimethyl- can be compared with other benzopyran derivatives:
Trolox: A similar compound with antioxidant properties, commonly used as a standard in antioxidant assays.
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Eigenschaften
CAS-Nummer |
525-25-7 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethylchromene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-5-7-9(16-12)4-3-8(10(7)13)11(14)15/h3-6,13H,1-2H3,(H,14,15) |
InChI-Schlüssel |
IADPPRBYOPDLQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


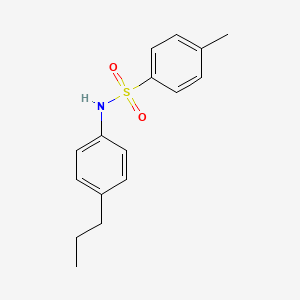
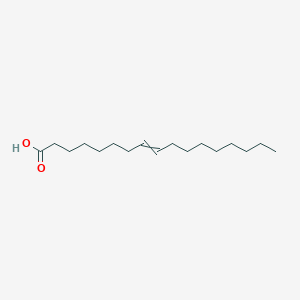
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
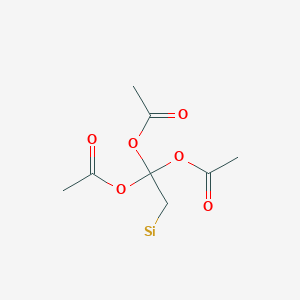
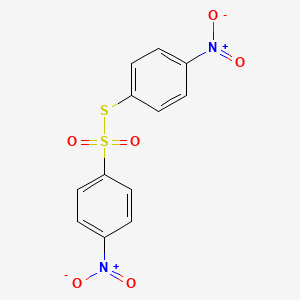


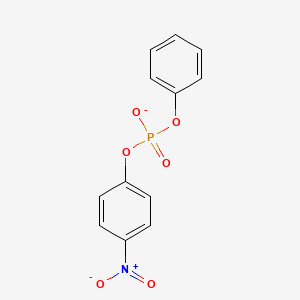
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
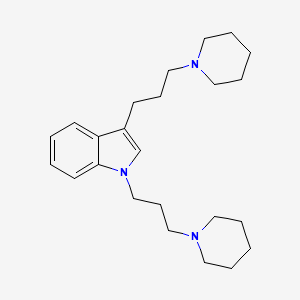
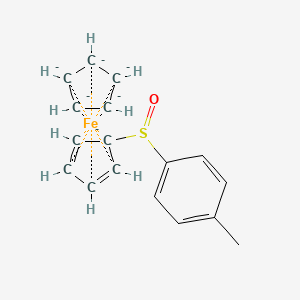
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)


